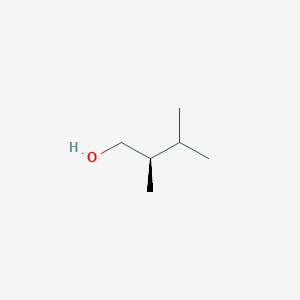

(2R)-2,3-dimethylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648457 | |

| Record name | (2R)-2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15019-27-9 | |

| Record name | (2R)-2,3-Dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2R)-2,3-dimethylbutan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol that serves as a valuable building block in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Its stereodefined structure is crucial for the efficacy and selectivity of many drug candidates. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure this compound. Key methodologies, including asymmetric reduction of prochiral precursors, kinetic resolution of racemic mixtures, and the use of chiral auxiliaries, are discussed in detail. This document is intended to be a resource for researchers and professionals in organic synthesis and drug development, offering both theoretical background and practical experimental protocols.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems. This compound, with its chiral center at the C2 position, is a key synthon for introducing this specific stereochemistry into larger molecules. The development of efficient and scalable methods for its synthesis is therefore of significant interest. This guide will explore and compare the most effective synthetic routes to this important chiral alcohol.

Synthetic Strategies

Several distinct approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized as:

-

Asymmetric Reduction of Prochiral Precursors: This is a highly atom-economical approach that involves the enantioselective reduction of a prochiral ketone or aldehyde.

-

Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol: This method separates the desired (R)-enantiomer from a racemic mixture by exploiting differences in reaction rates with a chiral catalyst or enzyme.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a diastereoselective transformation, after which the auxiliary is removed to yield the enantiomerically enriched product.

The following sections will delve into the specifics of each of these strategies, providing experimental details and quantitative data where available.

Asymmetric Reduction of Prochiral Precursors

The most common prochiral precursors for the synthesis of this compound are 2,3-dimethylbutanal and 3,3-dimethyl-2-butanone (pinacolone).

Biocatalytic Reduction of 2,3-Dimethylbutanal

Whole-cell biotransformations and isolated enzymes offer highly selective and environmentally benign methods for asymmetric reduction.[1]

Baker's yeast contains a variety of reductases (alcohol dehydrogenases) that can reduce aldehydes to alcohols with high enantioselectivity.[1] The stereochemical outcome is often predictable by Prelog's rule, which suggests that for many yeast reductases, the hydride is delivered to the Re-face of the carbonyl, leading to the desired (2R)-alcohol in the case of 2,3-dimethylbutanal.[1]

Experimental Protocol: Asymmetric Reduction of 2,3-Dimethylbutanal using Baker's Yeast

-

In a flask, a suspension of baker's yeast (e.g., 50 g) in a suitable buffer (e.g., phosphate buffer, pH 7.0, 200 mL) is prepared.

-

A carbohydrate source (e.g., glucose or sucrose, 20 g) is added to the suspension to initiate fermentation and cofactor regeneration.

-

The mixture is stirred at a controlled temperature (typically 30-35 °C) for a short period (e.g., 30 minutes).

-

2,3-dimethylbutanal (e.g., 1 g) is added to the fermenting yeast suspension.

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the yeast cells are removed by filtration or centrifugation.

-

The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford this compound.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Whole-Cell Reduction | 2,3-Dimethylbutanal | Saccharomyces cerevisiae | Moderate to High | >95 | [1] |

Asymmetric Catalytic Hydrogenation of 2,3-Dimethyl-2-buten-1-ol

Asymmetric hydrogenation of the corresponding allylic alcohol, 2,3-dimethyl-2-buten-1-ol, provides a direct and efficient route to this compound. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are particularly effective for this transformation.[1] The chirality of the product is determined by the chirality of the BINAP ligand used; (R)-BINAP typically yields the (R)-product.[1]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-Dimethyl-2-buten-1-ol using a Ru-(R)-BINAP Catalyst

-

A solution of 2,3-dimethyl-2-buten-1-ol and the [Ru(OAc)₂( (R)-BINAP)] catalyst in a suitable solvent (e.g., methanol) is prepared in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4-100 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC).

-

The pressure is released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield this compound.

| Method | Substrate | Catalyst | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation | 2,3-Dimethyl-2-buten-1-ol | [Ru(OAc)₂( (R)-BINAP)] | 4-100 | High | >96 | [1] |

Diagram of the Asymmetric Hydrogenation Pathway

Caption: Asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.

Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly a lipase. In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Lipase-Catalyzed Acylation

Candida antarctica lipase B (CALB) is a highly efficient and selective biocatalyst for the kinetic resolution of a wide range of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-dimethylbutan-1-ol

-

Racemic 2,3-dimethylbutan-1-ol, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., immobilized CALB) are combined in an organic solvent (e.g., hexane or toluene).

-

The mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The reaction is monitored by GC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration.

-

The unreacted (S)-2,3-dimethylbutan-1-ol and the acylated (R)-2,3-dimethylbutyl acetate are separated by column chromatography.

-

The (R)-2,3-dimethylbutyl acetate is then hydrolyzed (e.g., using NaOH in methanol) to afford the desired this compound.

| Method | Substrate | Enzyme | Acyl Donor | Conversion (%) | ee of (R)-acetate (%) | ee of (S)-alcohol (%) | Reference |

| Kinetic Resolution | (±)-2,3-dimethylbutan-1-ol | Candida antarctica Lipase B | Vinyl Acetate | ~50 | >99 | >99 | [1] |

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for obtaining this compound via kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans' oxazolidinones, allows for highly diastereoselective alkylation reactions. While a direct synthesis of this compound via this method is less commonly reported, the principles can be applied.

Conceptual Experimental Workflow: Synthesis using an Evans' Oxazolidinone Auxiliary

-

Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride (e.g., isobutyryl chloride).

-

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance of the chiral auxiliary.

-

Reductive Cleavage: The chiral auxiliary is removed by reductive cleavage (e.g., with LiBH₄ or LiAlH₄) to yield the target alcohol, this compound, and the recoverable chiral auxiliary.[1]

| Method | Key Reagents | Diastereomeric Ratio | Expected ee (%) | Reference |

| Chiral Auxiliary | Evans' Oxazolidinone, LDA, Alkyl Halide, LiBH₄ | >99:1 | >98 | [1] |

Logical Flow of Chiral Auxiliary-Mediated Synthesis

Caption: Logical flow for the synthesis using a chiral auxiliary.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. Biocatalytic methods, particularly whole-cell reductions and enzymatic kinetic resolutions, offer high enantioselectivity and mild reaction conditions, aligning with the principles of green chemistry. Asymmetric catalytic hydrogenation provides a highly efficient and atom-economical route, especially when high throughput is required. Chiral auxiliary-based methods, while often involving more steps, can provide very high levels of stereocontrol. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific capabilities of the research or manufacturing facility. This guide provides the foundational knowledge and practical protocols to aid in the selection and implementation of the most suitable method for the synthesis of this important chiral building block.

References

(2R)-2,3-dimethylbutan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (2R)-2,3-dimethylbutan-1-ol

This technical guide provides a comprehensive overview of the core physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows for the determination of these properties.

Compound Identification and Core Properties

This compound is a chiral, branched-chain primary alcohol.[1] Its specific stereochemistry makes it a valuable building block in asymmetric synthesis.[1][2]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some experimental data, such as boiling point, is more readily available for the racemic mixture (2,3-dimethylbutan-1-ol), the physical properties of the individual enantiomers are expected to be identical in a non-chiral environment.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 15019-27-9 | [1][3] |

| Molecular Formula | C₆H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 102.17 g/mol | [1][2][3] |

| Boiling Point | 144.9 °C at 760 mmHg (for racemic mixture) | |

| Enthalpy of Vaporization | 41.5 ± 1.0 kJ/mol (for racemic mixture) | [6] |

Experimental Protocols

This section details the methodologies for determining key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[7]

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8][9]

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.[9]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9][11]

-

The density is calculated using the formula: Density = Mass / Volume.[8]

Determination of Solubility

This protocol outlines a general method for observing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

A specific volume (e.g., 1 mL) of the chosen solvent is added to a test tube.

-

A small, measured amount of this compound is added to the solvent.

-

The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

-

The mixture is observed to determine if the alcohol has dissolved completely, is partially soluble, or is insoluble. A single, clear phase indicates solubility.

-

The process can be repeated with increasing amounts of the alcohol to determine the approximate solubility limit at a given temperature.[12]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Solubility Determination.

References

- 1. This compound | 15019-27-9 | Benchchem [benchchem.com]

- 2. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 3. This compound | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-dimethylbutan-1-ol | 15019-27-9; 19550-30-2 | Buy Now [molport.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. embibe.com [embibe.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

chemical structure of (2R)-2,3-dimethylbutan-1-ol

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

Introduction

This compound is a chiral primary alcohol that serves as a crucial building block in asymmetric synthesis. Its stereodefined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. The presence of a chiral center at the C2 position, adjacent to the primary alcohol, makes it a valuable synthon for introducing specific stereochemistry into larger, more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in various applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₄O[2][3][4][5] |

| Molecular Weight | 102.17 g/mol [1][2] |

| CAS Number | 15019-27-9[1][2] |

| IUPAC Name | This compound[2] |

| Boiling Point | 142 °C at 760 mmHg[5] |

| Melting Point | -48.42 °C (estimate)[5] |

| Density | 0.811 g/cm³[5] |

| Flash Point | 38.6 °C[5] |

| Refractive Index | 1.4185[5] |

| Hydrogen Bond Donor Count | 1[5] |

| Hydrogen Bond Acceptor Count | 1[5] |

| Rotatable Bond Count | 2[5] |

| Complexity | 41.4[2][5] |

| XLogP3 | 1.7[2][5] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge addressed through various stereoselective strategies. These methods are critical for obtaining the desired stereoisomer for applications in pharmaceuticals and other specialized fields.

Asymmetric Hydrogenation

A prominent method for the synthesis of this compound is the asymmetric hydrogenation of its unsaturated precursor, 2,3-dimethyl-2-buten-1-ol.[1] This reaction is effectively catalyzed by Ruthenium complexes containing the axially chiral diphosphine ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chirality of the final product is determined by the specific enantiomer of the BINAP ligand used.[1]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

-

Catalyst Preparation: A solution of [Ru(OAc)₂( (R)-BINAP)] is prepared in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The substrate, 2,3-dimethyl-2-buten-1-ol, is dissolved in the same solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the reactor. The vessel is then purged with hydrogen gas and pressurized to the desired level. The reaction is stirred at a specific temperature until completion.

-

Work-up and Purification: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

Chemoenzymatic and Biocatalytic Routes

Enzymatic methods offer high stereoselectivity for the synthesis of this compound. These approaches can involve either the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.[1]

-

Kinetic Resolution: This technique utilizes enzymes, such as lipases (e.g., Candida antarctica lipase B, CAL-B), that exhibit different reaction rates for the two enantiomers of 2,3-dimethylbutan-1-ol.[1] For instance, in the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1]

-

Asymmetric Reduction: Alcohol dehydrogenases from various microorganisms can asymmetrically reduce the prochiral aldehyde, 2,3-dimethylbutanal, to produce this compound with high enantiomeric excess.[1] The stereochemical outcome is often predictable by Prelog's rule, where the enzyme delivers a hydride to a specific face of the carbonyl group.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Mixture: A racemic mixture of 2,3-dimethylbutan-1-ol is dissolved in an organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., CAL-B) are added to the solution.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 35°C) with gentle agitation.

-

Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The resulting mixture containing the ester and the unreacted alcohol is then separated by column chromatography.

-

Hydrolysis (Optional): If the (S)-enantiomer is desired, the separated ester can be hydrolyzed under mild basic conditions to yield (S)-2,3-dimethylbutan-1-ol.[1]

Spectroscopic Data

The structural elucidation and confirmation of this compound are typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra are not provided here, data is available in public databases such as the NIST WebBook and ChemicalBook.[3][4][6][7]

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

IR Spectroscopy: The infrared spectrum reveals the presence of functional groups, most notably the characteristic broad O-H stretch of the alcohol group.[3][4]

Biological Activity and Applications

This compound and its derivatives have shown potential in various fields, particularly in drug development and as chiral synthons.

Role as a Chiral Building Block

The primary utility of this compound is as a chiral building block in the synthesis of complex organic molecules.[1] The stereocenter at the C2 position can be transferred to new molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.[1] The primary alcohol group serves as a versatile handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.[1]

Potential Biological Activity

Research has indicated that 2,3-dimethylbutan-1-ol can interact with specific biological receptors.[8] Notably, it has been shown to interact with the adenosine A1 receptor, which may lead to a reduction in glutamate release, thereby affecting excitatory neurotransmission.[8] This suggests potential for further investigation in the field of neuropharmacology.[8] Additionally, derivatives of 2,3-dimethylbutan-1-ol have been explored for their antifungal properties.[9]

Industrial Applications

In an industrial context, branched-chain alcohols like 2,3-dimethylbutan-1-ol are used as intermediates in the production of fuel and lubricant additives due to their favorable solubility characteristics.[8] They also find applications in the fragrance and flavor industries.[8]

Chemical Structure

The consists of a four-carbon butane chain with a hydroxyl group on the first carbon (C1). There are methyl groups attached to the second (C2) and third (C3) carbons. The "(2R)" designation specifies the stereochemistry at the chiral center (C2), indicating the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

References

- 1. This compound | 15019-27-9 | Benchchem [benchchem.com]

- 2. This compound | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 4. 1-Butanol, 2,3-dimethyl-, [webbook.nist.gov]

- 5. 2,3-Dimethylbutan-1-ol|lookchem [lookchem.com]

- 6. 2,3-dimethylbutan-1-ol | 19550-30-2 [chemicalbook.com]

- 7. 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR [m.chemicalbook.com]

- 8. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 9. Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2,3-Dimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols, such as the enantiomers of 2,3-dimethylbutan-1-ol, serve as critical building blocks in the construction of complex, stereochemically defined molecules. The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity, making access to enantiomerically pure compounds essential for the development of safe and effective drugs. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of 2,3-dimethylbutan-1-ol, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The principal approaches to obtaining enantiomerically enriched 2,3-dimethylbutan-1-ol can be categorized into three main strategies:

-

Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively transform a prochiral precursor into a chiral product. Key examples include the asymmetric reduction of 2,3-dimethylbutanal and the asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.

-

Chemoenzymatic and Biocatalytic Methods: These approaches leverage the high stereoselectivity of enzymes to either resolve a racemic mixture of the target alcohol or to asymmetrically reduce a prochiral precursor.

-

Chiral Auxiliaries: This classical method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.

This guide will focus on the most prevalent and effective of these methods: asymmetric reduction, kinetic resolution, and asymmetric hydrogenation.

Asymmetric Reduction of 2,3-Dimethylbutanal via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, which coordinates with a borane reducing agent to facilitate a highly face-selective hydride transfer to the carbonyl group. For the synthesis of (R)-2,3-dimethylbutan-1-ol, the (R)-CBS catalyst is utilized.

Reaction Mechanism and Workflow

The CBS reduction proceeds through a well-defined mechanism involving the formation of a coordination complex between the CBS catalyst, the borane reagent, and the aldehyde substrate. This complex orients the aldehyde for a stereoselective intramolecular hydride delivery.

Experimental Protocol: Asymmetric Reduction of 2,3-Dimethylbutanal

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

2,3-Dimethylbutanal

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (R)-2-methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to 0 °C in an ice bath and slowly add the borane-THF solution (1.0 eq.) while maintaining the temperature. Stir the mixture for 15 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2,3-dimethylbutanal (1.0 eq.) in anhydrous THF to the catalyst-borane complex over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to afford the desired (R)-2,3-dimethylbutan-1-ol.

Quantitative Data

| Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 - 20 | Borane-dimethyl sulfide | Toluene or THF | -20 to 0 | 1 - 2 | 75 - 90 | 85 - 95[4] |

Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutan-1-ol

Kinetic resolution is an efficient method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[5] In the case of 2,3-dimethylbutan-1-ol, lipase-catalyzed acylation is a highly effective strategy. Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435, is a preferred biocatalyst due to its high enantioselectivity and operational stability.[4]

Reaction Principle and Workflow

The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The resulting ester and the unreacted alcohol can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 2,3-dimethylbutan-1-ol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (optional, for drying solvent)

Procedure:

-

To a flask containing racemic 2,3-dimethylbutan-1-ol (1.0 eq.), add anhydrous hexane.

-

Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

-

Add vinyl acetate (1.0-1.5 eq.).

-

Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted (S)-2,3-dimethylbutan-1-ol from the (R)-2,3-dimethylbutyl acetate by flash column chromatography.

-

If the (R)-alcohol is desired, the separated (R)-ester can be hydrolyzed using a mild base (e.g., K2CO3 in methanol).

Quantitative Data

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) of Alcohol | Enantiomeric Excess (ee, %) of Ester |

| Candida antarctica B | Vinyl acetate | Hexane | 30 - 45 | ~50 | >99 (S) | >99 (R) |

Asymmetric Hydrogenation of 2,3-Dimethyl-2-buten-1-ol

Asymmetric hydrogenation is a highly atom-economical method for creating chiral centers. For the synthesis of 2,3-dimethylbutan-1-ol, the precursor 2,3-dimethyl-2-buten-1-ol can be hydrogenated using a chiral transition metal catalyst, typically based on ruthenium or rhodium complexed with a chiral diphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Reaction Principle and Workflow

The chiral catalyst coordinates to the double bond of the allylic alcohol, and molecular hydrogen is delivered stereoselectively to one face of the double bond, establishing the chiral center at the C2 position.

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

Materials:

-

2,3-Dimethyl-2-buten-1-ol

-

[RuCl2((R)-BINAP)]2·NEt3 or a similar Ru-BINAP precursor

-

Anhydrous, degassed methanol

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with the Ru-BINAP catalyst (e.g., 0.01-0.1 mol%).

-

Add a solution of 2,3-dimethyl-2-buten-1-ol in degassed methanol.

-

Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir vigorously.

-

Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield the enantiomerically enriched 2,3-dimethylbutan-1-ol.

Quantitative Data

| Catalyst | Ligand | S/C Ratio | H2 Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(OAc)2 | (R)-BINAP | 1000-2000 | 4 - 100 | 25 - 50 | 12 - 24 | >95 | 92 - 98 |

Whole-Cell Bioreduction of 2,3-Dimethylbutanal

An environmentally friendly and highly selective alternative is the use of whole-cell biotransformations.[5] Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains contain alcohol dehydrogenases (ADHs) that can reduce aldehydes to alcohols with high enantioselectivity. For the synthesis of (R)-2,3-dimethylbutan-1-ol, reductases that follow Prelog's rule are often employed, which deliver a hydride to the Re-face of the carbonyl.

Experimental Protocol: Yeast-Mediated Reduction

Materials:

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose or glucose

-

Water

-

2,3-Dimethylbutanal

-

Diatomaceous earth (e.g., Celite)

-

Ethyl acetate

Procedure:

-

In a large flask, suspend baker's yeast in a solution of sucrose in warm water (around 35-40 °C).

-

Stir the mixture for about 30 minutes to activate the yeast.

-

Add 2,3-dimethylbutanal to the yeast suspension. The aldehyde may be added neat or as a solution in a minimal amount of ethanol to aid solubility.

-

Stir the mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by GC analysis of extracted aliquots.

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data

| Biocatalyst | Substrate Concentration | Co-substrate | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| S. cerevisiae | 1-10 g/L | Glucose/Sucrose | 25 - 35 | 24 - 72 | 60 - 85 | 85 - >99 (typically R) |

Conclusion

The enantioselective synthesis of 2,3-dimethylbutan-1-ol can be achieved through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available equipment.

-

Asymmetric reduction using a CBS catalyst offers a predictable and highly enantioselective route to either enantiomer, depending on the catalyst's chirality, and is well-suited for laboratory-scale synthesis.

-

Enzymatic kinetic resolution is an excellent choice for producing both enantiomers in high optical purity from a racemic starting material and is a scalable and environmentally friendly process.

-

Asymmetric hydrogenation represents a highly efficient and atom-economical approach, particularly for large-scale industrial production, provided the allylic alcohol precursor is readily available.

-

Whole-cell bioreduction provides a green and cost-effective method, although optimization of reaction conditions and substrate tolerance may be required.

For professionals in drug development and scientific research, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and selective synthesis of chiral building blocks like 2,3-dimethylbutan-1-ol, which are pivotal in the creation of novel and effective chiral molecules.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 5. (2R)-2,3-dimethylbutan-1-ol | 15019-27-9 | Benchchem [benchchem.com]

(2R)-2,3-dimethylbutan-1-ol CAS number and identifiers

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

This guide provides a comprehensive overview of this compound, a chiral primary alcohol of interest in various fields of chemical research and development. It details the compound's identifiers, physicochemical properties, synthesis methodologies, and its interactions with biological systems, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

This compound is the (R)-enantiomer of 2,3-dimethylbutan-1-ol. Its specific stereochemistry is a key feature, distinguishing it from its (2S) enantiomer and other structural isomers.[1] The racemic mixture is identified by a separate CAS number.

Table 1: Chemical Identifiers for this compound and its Racemic Mixture

| Identifier | This compound | 2,3-dimethylbutan-1-ol (Racemic) |

| CAS Number | 15019-27-9[1][2][3] | 19550-30-2[3][4][5][6][7] |

| IUPAC Name | This compound[2] | 2,3-dimethylbutan-1-ol[6] |

| Molecular Formula | C₆H₁₄O[1][2][3][5][6] | C₆H₁₄O[4][6][7] |

| Molecular Weight | 102.17 g/mol [1][2] | 102.17 g/mol [4][6] |

| InChI | InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1[2] | InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3[6][8] |

| InChIKey | SXSWMAUXEHKFGX-LURJTMIESA-N[1][2] | SXSWMAUXEHKFGX-UHFFFAOYSA-N[4][6][7] |

| Canonical SMILES | C--INVALID-LINK--C(C)C[2] | CC(C)C(C)CO[3][4][6] |

| PubChem CID | 25021554[2] | 29656[6] |

| EC Number | 800-279-6[2] | 243-153-0[5][6] |

| DSSTox Substance ID | DTXSID10648457[2] | DTXSID60941324[5][6] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties. Note that most experimental data is available for the racemic mixture.

Table 2: Physicochemical Properties of 2,3-dimethylbutan-1-ol

| Property | Value | Source |

| Density | 0.811 g/cm³ | [5] |

| Flash Point | 38.6 °C | [5] |

| pKa | 15.01 ± 0.10 (Predicted) | [5] |

| LogP | 1.27080 | [5] |

| XLogP3 | 1.7 | [2][6] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Complexity | 41.4 | [2][5] |

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available for 2,3-dimethylbutan-1-ol.[8]

Synthesis and Experimental Protocols

The synthesis of enantiopure this compound requires stereoselective methods, while the racemic mixture can be prepared through conventional reduction techniques.

Enantioselective Synthesis of this compound

Chemoenzymatic and biocatalytic strategies are highly effective for producing the enantiopure (R)-form.[1]

Protocol 1: Asymmetric Reduction of 2,3-dimethylbutanal This is a primary route for synthesizing the (2R)-alcohol.[1]

-

Substrate: 2,3-dimethylbutanal (a prochiral aldehyde).

-

Biocatalyst: Alcohol dehydrogenases (ADHs), often from microorganisms like yeast.

-

Mechanism: The enzyme stereoselectively delivers a hydride to the Re-face of the carbonyl group of the aldehyde. According to Prelog's rule, this specific delivery leads to the formation of the (2R)-alcohol.[1]

-

General Conditions: The reaction is typically carried out in a buffer solution at a controlled pH (e.g., pH 7) and temperature (e.g., 30°C) to ensure optimal enzyme activity.[4]

Protocol 2: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol This method uses a chiral metal complex to catalyze the hydrogenation of an unsaturated precursor.[1]

-

Substrate: 2,3-dimethyl-2-buten-1-ol.

-

Catalyst: Ruthenium complexes with the axially chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The (R)-BINAP ligand is used to yield the (R)-product.[1]

-

Mechanism: The chiral catalyst coordinates to the substrate, and molecular hydrogen is added across the double bond with high facial selectivity, establishing the chiral center at the C2 position.[1]

-

Alternative Catalysts: Iridium-based catalysts with chiral N,P-ligands (e.g., PHOX ligands) can also be effective for this transformation, often under mild conditions.[1]

Caption: General workflow for the asymmetric synthesis of this compound.

Synthesis of Racemic 2,3-dimethylbutan-1-ol

Protocol 3: Reduction of 2,3-dimethyl-2-butanone A common laboratory method involves the reduction of the corresponding ketone.[4]

-

Substrate: 2,3-dimethyl-2-butanone.

-

Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). LiAlH₄ is more reactive, while NaBH₄ has a better safety profile.[4]

-

Solvent: An inert solvent such as diethyl ether or tetrahydrofuran (THF).

-

Procedure: The reducing agent (0.5-1.0 equivalents) is added to a solution of the ketone, typically at 0°C. The reaction is followed by a careful aqueous workup to yield the racemic alcohol.[4]

Structural and Biological Context

This compound is a primary alcohol with branching at the C2 and C3 positions, creating a chiral center at C2.[1] This specific three-dimensional structure is crucial for its interaction with other chiral molecules, such as enzyme active sites.[1]

Caption: Logical relationships between this compound and its isomers.

Interaction with Enzyme Active Sites

Alcohol dehydrogenases (ADHs) are a key class of enzymes that interact with this molecule.[1] The stereospecificity of these enzymes can be explored using computational methods.

In Silico Docking Workflow: In silico docking models how this compound fits into the ADH active site.[1] The active site typically contains a hydrophobic pocket, a catalytic zinc ion, and the NAD+/NADH cofactor.[1] The hydroxyl group of the alcohol is expected to coordinate with the zinc atom, while its alkyl frame settles into the hydrophobic pocket. The specific (R)-configuration at the C2 center dictates the orientation of the methyl and isopropyl groups, which significantly influences the binding affinity and is a primary determinant of the enzyme's enantioselectivity.[1]

Caption: Workflow for computational docking of this compound with an ADH.

Safety and Handling

Safety information is crucial for handling this chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 3: GHS Hazard Classification

| Compound | Pictogram(s) | Hazard Statement(s) |

| This compound | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2] |

| 2,3-dimethylbutan-1-ol (Racemic) | Flammable, Irritant | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | 15019-27-9 | Benchchem [benchchem.com]

- 2. This compound | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-dimethylbutan-1-ol | 15019-27-9; 19550-30-2 | Buy Now [molport.com]

- 4. Buy 2,3-Dimethylbutan-1-ol | 19550-30-2 [smolecule.com]

- 5. 2,3-Dimethylbutan-1-ol|lookchem [lookchem.com]

- 6. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 8. 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Data and Experimental Protocols for (2R)-2,3-dimethylbutan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-2,3-dimethylbutan-1-ol, targeted at researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Note on Stereochemistry: The spectroscopic data presented below is for 2,3-dimethylbutan-1-ol. In standard achiral spectroscopic methods such as ¹H NMR, ¹³C NMR (in achiral solvents), IR, and MS, enantiomers like this compound and its (2S) counterpart are indistinguishable. Chiral-specific techniques, such as polarimetry or NMR with a chiral solvating agent, would be required to differentiate between them.[1]

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 2,3-dimethylbutan-1-ol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Doublet of doublets | 2H | -CH₂OH |

| ~1.8 | Multiplet | 1H | CH at C2 |

| ~1.6 | Multiplet | 1H | CH at C3 |

| ~0.9 | Doublet | 6H | 2 x -CH₃ at C3 |

| ~0.8 | Doublet | 3H | -CH₃ at C2 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~68 | -CH₂OH (C1) |

| ~40 | CH at C2 |

| ~30 | CH at C3 |

| ~20 | 2 x -CH₃ at C3 |

| ~15 | -CH₃ at C2 |

Note: This is a representative spectrum. Actual chemical shifts may vary based on experimental conditions.[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong | C-H stretch (sp³ hybridized) |

| 1260-1050 | Strong | C-O stretch |

Source: Characteristic IR absorption regions for alcohols.[3][4]

Table 4: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M-H₂O]⁺ (Loss of water) |

| 71 | High | [C₅H₁₁]⁺ (Loss of -CH₂OH) |

| 43 | 100 (Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |

Source: NIST Mass Spectrometry Data Center and fragmentation patterns of alcohols.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for small organic molecules and should be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9][10]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[9]

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[9]

-

Filter the solution to remove any particulate matter.[9]

-

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.[9][10]

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, or the residual solvent peak can be used for referencing.[9][11]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using an appropriate number of scans. For ¹³C NMR, a longer acquisition time with more scans is typically necessary due to the lower natural abundance of the ¹³C isotope.[10]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.[12]

-

Place a small drop of the neat liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder can be pressed onto the crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.[12]

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI) :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[13]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL with a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode).[13]

-

Filter the final solution if any precipitate is present.[13]

-

Place the solution in a 2 mL mass spectrometry vial.[13]

-

-

Data Acquisition (for Electron Ionization - EI, typically with GC-MS) :

-

The sample is typically introduced via a gas chromatograph (GC). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

-

The GC separates the components of the sample, and the eluent is introduced into the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 15019-27-9 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. rsc.org [rsc.org]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Chirality and Optical Rotation of (2R)-2,3-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of (2R)-2,3-dimethylbutan-1-ol, with a focus on its chirality and resulting optical rotation. This document is intended for professionals in the fields of chemical research, drug development, and related scientific disciplines who require a detailed understanding of the chiroptical properties of this molecule.

Introduction to Chirality in 2,3-Dimethylbutan-1-ol

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing this property are known as chiral molecules and exist as a pair of enantiomers. 2,3-dimethylbutan-1-ol is a chiral alcohol due to the presence of a stereocenter at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a hydroxymethyl group.

The two enantiomers of 2,3-dimethylbutan-1-ol are designated as this compound and (2S)-2,3-dimethylbutan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation: The Macroscopic Manifestation of Chirality

Optically active compounds have the ability to rotate the plane of plane-polarized light.[2] This rotation is a measurable physical property that can be used to distinguish between enantiomers and to determine their purity. The direction and magnitude of this rotation are characteristic of a specific chiral molecule under defined experimental conditions.

-

Dextrorotation (+): Rotation of the plane of polarized light in a clockwise direction.

-

Levorotation (-): Rotation of the plane of polarized light in a counter-clockwise direction.

It is crucial to understand that there is no direct correlation between the R/S designation of an enantiomer and the direction (+ or -) of its optical rotation.[3] The R/S nomenclature is a set of rules for describing the absolute configuration of a stereocenter, while the direction of optical rotation is an experimentally determined property. For example, (R)-2-butanol is levorotatory (-), while (S)-2-butanol is dextrorotatory (+).

The relationship between enantiomers and their optical rotation is straightforward: enantiomers rotate plane-polarized light to an equal extent but in opposite directions. Therefore, if the specific rotation of this compound is known, the specific rotation of (2S)-2,3-dimethylbutan-1-ol will be of the same magnitude but with the opposite sign.

Data Presentation: Chiroptical Properties

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Specific Rotation ([α]D20) |

| This compound | 15019-27-9 | C₆H₁₄O | 102.18 | Not Found |

| (2S)-2,3-dimethylbutan-1-ol | 15071-36-0 | C₆H₁₄O | 102.18 | Not Found |

Note: The specific rotation is typically measured at 20°C using the sodium D-line (589.3 nm).

Experimental Protocol: Determination of Optical Rotation by Polarimetry

The following is a detailed methodology for the determination of the optical rotation of a chiral alcohol like this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter: An instrument capable of measuring optical rotation to a precision of at least ±0.01°.

-

Sodium Lamp: Or another monochromatic light source (typically 589.3 nm).

-

Polarimeter Cell: A cylindrical glass tube of a known path length (e.g., 1.00 dm).

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the sample.

-

Solvent: A suitable achiral solvent in which the sample is soluble (e.g., ethanol, chloroform, or water). The choice of solvent can influence the specific rotation and should be reported.

-

This compound sample: Of high enantiomeric purity.

Procedure

-

Instrument Calibration (Zeroing):

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Ensure there are no air bubbles in the light path.

-

Place the solvent-filled cell in the polarimeter.

-

Take a reading to determine the zero point of the instrument with the solvent. This value will be subtracted from the sample reading.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound sample using an analytical balance.

-

Quantitatively transfer the sample to a volumetric flask of a known volume.

-

Dissolve the sample in the chosen solvent and then dilute to the mark to achieve a known concentration (c), typically expressed in g/100 mL.[4]

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (αobs) in degrees. It is good practice to take multiple readings and calculate the average.

-

Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 × αobs) / (l × c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

αobs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/100 mL.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis and for accurate chiroptical measurements. Several synthetic strategies can be employed, primarily falling into two categories: asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis

Asymmetric synthesis involves the creation of the chiral center from a prochiral precursor using a chiral catalyst or reagent. A common approach is the asymmetric reduction of 2,3-dimethylbutanal.

Caption: Asymmetric reduction of a prochiral aldehyde.

Kinetic Resolution

Kinetic resolution involves the separation of a racemic mixture of 2,3-dimethylbutan-1-ol by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. For instance, an enzyme might selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Caption: Enzymatic kinetic resolution of racemic 2,3-dimethylbutan-1-ol.

Logical Relationship between Chirality and Optical Activity

The following diagram illustrates the fundamental relationship between the chiral nature of 2,3-dimethylbutan-1-ol and its observable optical activity.

Caption: The link between molecular chirality and observed optical rotation.

Conclusion

The chirality of this compound is a defining feature that gives rise to its optical activity. The determination of its specific rotation is essential for its characterization, quality control, and application in stereospecific chemical transformations. This guide has provided a detailed overview of the theoretical principles, experimental procedures, and synthetic considerations related to the chiroptical properties of this important chiral building block. For definitive quantitative data, researchers are directed to primary scientific literature.

References

Synthesis and Characterization of (2R)-2,3-dimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its specific stereochemistry is crucial for the biological activity of many target molecules. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, focusing on robust and scalable methodologies. Detailed experimental protocols for its preparation via enzymatic kinetic resolution and asymmetric reduction are presented, along with a comprehensive summary of its spectroscopic and physical properties.

Introduction

Chiral alcohols are of paramount importance in the synthesis of enantiomerically pure compounds.[1] this compound, with its characteristic branched structure and defined stereocenter at the C2 position, serves as a key intermediate in the synthesis of complex molecules where precise spatial arrangement of functional groups is critical for their intended function.[1] This guide outlines the most effective methods for the preparation and detailed characterization of this important chiral synthon.

Synthesis Methodologies

The enantioselective synthesis of this compound can be effectively achieved through two primary strategies: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution of (±)-2,3-dimethylbutan-1-ol

Enzymatic kinetic resolution is a widely employed method that utilizes the high stereoselectivity of enzymes to separate enantiomers.[1] Lipases, in particular Candida antarctica lipase B (CALB), have demonstrated excellent efficacy in the resolution of racemic 2,3-dimethylbutan-1-ol.[2] The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted this compound with high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials: Racemic 2,3-dimethylbutan-1-ol, immobilized Candida antarctica lipase B (e.g., Novozym 435), vinyl acetate, and an organic solvent (e.g., hexane or toluene).

-

Procedure:

-

To a solution of racemic 2,3-dimethylbutan-1-ol (1.0 equiv.) in hexane, add vinyl acetate (1.5 equiv.).

-

Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme.

-

The unreacted this compound can be separated from the (S)-acetate by column chromatography.

-

The (S)-acetate can be hydrolyzed under mild basic conditions to yield (S)-2,3-dimethylbutan-1-ol if desired.[1]

-

Asymmetric Reduction of 2,3-dimethylbutanal

The asymmetric reduction of the prochiral aldehyde, 2,3-dimethylbutanal, offers a direct route to enantiomerically enriched this compound. This can be accomplished using chiral reducing agents, with Corey-Bakshi-Shibata (CBS) catalysts being particularly effective. The (R)-2-Methyl-CBS-oxazaborolidine catalyst, in conjunction with a borane source, selectively reduces the aldehyde to the (R)-alcohol with high enantioselectivity.[3][4][5]

Experimental Protocol: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine

-

Materials: 2,3-dimethylbutanal, (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or neat), borane-dimethyl sulfide complex (BMS) or borane-THF complex, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add the borane source (e.g., BMS, 1.0-1.2 equiv.).

-

Stir the solution for 10-15 minutes to allow for the formation of the active catalyst complex.

-

Cool the mixture to a low temperature (typically -20 °C to -40 °C).

-

Slowly add a solution of 2,3-dimethylbutanal (1.0 equiv.) in anhydrous THF to the catalyst mixture.

-

Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or GC.

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [6] |

| Molecular Weight | 102.17 g/mol | [1][6] |

| CAS Number | 15019-27-9 | [1][6] |

| Appearance | Colorless liquid | |

| Boiling Point | 145-147 °C | |

| Specific Rotation [α]D | Data not explicitly found in search results. |

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz): Detailed chemical shifts and coupling constants were not explicitly available in the search results. A representative spectrum would show signals for the CH₂OH protons, the chiral CH proton, the CH proton of the isopropyl group, and the various methyl groups.

¹³C NMR (CDCl₃, 75 MHz): Specific chemical shifts were not explicitly available in the search results. The spectrum would show distinct signals for the six carbon atoms in the molecule.

FTIR (Neat):

| Peak Position (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3330 (broad) | O-H stretch (alcohol) |

| ~2960, 2875 | C-H stretch (alkane) |

| ~1465, 1380 | C-H bend (alkane) |

| ~1040 | C-O stretch (primary alcohol) |

Mass Spectrometry (EI):

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 43 | 100 | [C₃H₇]⁺ |

| 71 | 55.8 | [C₅H₁₁]⁺ |

| 41 | ~27 | [C₃H₅]⁺ |

| 55 | 12.5 | [C₄H₇]⁺ |

| 29 | 12.9 | [C₂H₅]⁺ |

[Data based on GC-MS of 2,3-dimethylbutan-1-ol][2]

Experimental and Logical Workflows

Synthesis via Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Synthesis via Asymmetric Reduction

Caption: Workflow for the synthesis of this compound via asymmetric reduction.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed robust and efficient methodologies for the synthesis of the valuable chiral building block, this compound. Both enzymatic kinetic resolution and asymmetric reduction provide access to this compound in high enantiomeric purity. The provided characterization data and workflows serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development, facilitating the reliable preparation and verification of this important chiral alcohol for its application in the synthesis of complex, high-value molecules.

References

- 1. This compound | 15019-27-9 | Benchchem [benchchem.com]

- 2. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. CBS Catalysts [sigmaaldrich.com]

- 6. This compound | C6H14O | CID 25021554 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a chiral alcohol that serves as a valuable building block in medicinal chemistry. Its derivatives and analogs are of interest for their potential biological activities, particularly as modulators of the adenosine A1 receptor, a G protein-coupled receptor involved in a multitude of physiological processes. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological context of this compound derivatives and analogs. It includes detailed methodologies for asymmetric synthesis and the creation of various derivatives, as well as protocols for assessing their biological activity. Furthermore, this guide presents a detailed visualization of the adenosine A1 receptor signaling pathway and workflows for synthesis and screening, aiming to facilitate further research and drug development in this area.

Introduction

This compound is a structurally simple, chiral primary alcohol. Its stereodefined nature makes it an attractive starting material for the synthesis of more complex chiral molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. The biological activity of compounds containing this scaffold is primarily associated with their interaction with the adenosine A1 receptor.[1] This receptor is implicated in various physiological and pathological processes, including neurotransmission, cardiac function, and inflammation, making it a compelling target for drug discovery.

This guide will delve into the synthesis of this compound and its derivatives, provide detailed experimental procedures, and explore the downstream effects of adenosine A1 receptor modulation.

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, including asymmetric reduction of a prochiral ketone and enzymatic resolution of a racemic mixture.

Asymmetric Synthesis

A reliable method for the enantioselective synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, 2,3-dimethylbutanal. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the carbonyl group.

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equivalent) dropwise. Stir the mixture at 0°C for 15 minutes.

-

Substrate Addition: Cool the reaction mixture to -78°C and add a solution of 2,3-dimethylbutanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly add methanol to the reaction mixture at -78°C to quench any excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is an effective method for separating enantiomers from a racemic mixture of 2,3-dimethylbutan-1-ol. This technique relies on the enantioselective acylation of one enantiomer by a lipase in the presence of an acyl donor, leaving the other enantiomer unreacted.

-

Reaction Setup: To a solution of racemic 2,3-dimethylbutan-1-ol (1.0 equivalent) in an appropriate organic solvent (e.g., hexane), add vinyl acetate (2.0 equivalents) as the acyl donor.

-

Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B) (typically 10-50 mg per mmol of substrate).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by gas chromatography (GC) using a chiral column.

-

Reaction Termination: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separation: Separate the resulting (S)-2,3-dimethylbutan-1-yl acetate from the unreacted this compound by flash column chromatography.

-

Hydrolysis (optional): The acetylated (S)-enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) if desired.

Synthesis of Derivatives

The hydroxyl group of this compound provides a convenient handle for the synthesis of various derivatives, including esters, ethers, and carbamates.

Standard esterification procedures can be employed. For example, the reaction with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine or triethylamine.

The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, which is an important consideration for this chiral substrate.

-

Reagent Preparation: In a flame-dried flask under argon, dissolve this compound (1.0 equivalent), a suitable phenol or other acidic nucleophile (1.2 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous THF.

-